molecular formula C18H33NSn B179701 2-Methyl-5-(tributylstannyl)pyridine CAS No. 167556-64-1

2-Methyl-5-(tributylstannyl)pyridine

Cat. No.: B179701
CAS No.: 167556-64-1
M. Wt: 382.2 g/mol
InChI Key: GQSHSSUYFVJPOO-UHFFFAOYSA-N
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Description

Significance of Organostannyl Pyridines as Versatile Synthetic Intermediates

Organostannyl pyridines, also known as pyridylstannanes, are a class of organometallic compounds that possess a tin-carbon bond, making them valuable reagents in organic synthesis. sigmaaldrich.com Their significance lies in their ability to act as nucleophilic partners in cross-coupling reactions, most notably the Stille reaction. organic-chemistry.orgwikipedia.org This reaction allows for the formation of carbon-carbon bonds between the sp²-hybridized carbon of the pyridine (B92270) ring and various organic electrophiles. wikipedia.org

The stability of organostannanes to air and moisture is a key advantage, and many of these reagents are commercially available or can be synthesized with established procedures. wikipedia.org This stability, combined with their broad functional group tolerance, makes them highly versatile intermediates. They are instrumental in synthesizing complex molecules, including bidentate ligands and precursors for pharmaceuticals. frontierspecialtychemicals.comchemicalbook.com The pyridine ring itself is a critical structural component in a vast number of FDA-approved drugs and biologically active compounds, and organostannyl pyridines provide a reliable method for its incorporation. rsc.orgnih.govrsc.org

Overview of Pyridine Functionalization Strategies in Organic Chemistry

The functionalization of pyridines is a central theme in heterocyclic chemistry due to the prevalence of the pyridine scaffold in critical chemical applications. researchgate.net However, the intrinsic electron-poor nature of the pyridine ring and the coordinating power of the nitrogen atom present significant challenges for direct and selective functionalization. rsc.org

Historically, the synthesis of functionalized pyridines often relied on building the ring from acyclic precursors. rsc.org To improve efficiency and sustainability, direct C–H functionalization methods have become an intense area of research. rsc.org These strategies aim to directly convert C-H bonds into new functional groups, minimizing waste. Other advanced methods include:

Dearomatization Strategies: These methods temporarily disrupt the aromaticity of the pyridine ring to enable functionalization at positions that are otherwise difficult to access, such as the meta-position (C3/C5). nih.gov

Heterocyclic Phosphonium (B103445) Salts: Pyridines can be converted into phosphonium salts, which then act as versatile handles for subsequent bond-forming reactions with various nucleophiles to form C-O, C-S, C-N, and C-C bonds. acs.orgthieme-connect.com

Transition Metal-Catalyzed C-H Activation: This approach uses transition metals to selectively activate and functionalize specific C-H bonds on the pyridine ring. researchgate.net

While these methods are powerful, achieving precise regioselectivity can be challenging. The use of pre-functionalized building blocks like organostannyl pyridines circumvents this issue by having a reactive handle at a specific, predetermined position on the ring.

The Pivotal Role of 2-Methyl-5-(tributylstannyl)pyridine as a Strategic Building Block

This compound is a specialized organostannane that serves as a strategic building block for introducing the 2-methylpyridin-5-yl group. Its structure combines the stable and reactive tributylstannyl moiety with a substituted pyridine ring, making it a valuable precursor in the synthesis of complex organic molecules, particularly in the development of new materials and potential therapeutic agents.

The primary application of this compound is in Stille cross-coupling reactions. organic-chemistry.org In these reactions, the palladium catalyst facilitates the coupling of the stannane (B1208499) with an organic halide or triflate, forming a new C-C bond at the 5-position of the pyridine ring. This method is highly effective for creating biaryl and heteroaryl structures, which are common motifs in medicinal chemistry. mit.eduresearchgate.net For instance, this building block can be used in the synthesis of complex heterocyclic systems that are explored for their unique electronic or biological properties. acs.org

Table 1: Physicochemical Properties of this compound Data presented is for the specified compound and its isomers, as available in public databases.

PropertyValueSource
CAS Number167556-64-1 sigmaaldrich.com
Molecular FormulaC₁₈H₃₃NSn sigmaaldrich.com
Molecular Weight382.17 g/mol sigmaaldrich.com
Physical FormSolid sigmaaldrich.com
SMILESCCCCSn(CCCC)c1ccc(C)nc1 sigmaaldrich.com
InChI KeyGQSHSSUYFVJPOO-UHFFFAOYSA-N sigmaaldrich.com

Table 2: Example of a Stille Cross-Coupling Application This table illustrates a general type of reaction where pyridylstannanes are used. Specific yield data for the title compound requires targeted literature searches for its explicit use.

Reactant AReactant B (Electrophile)Catalyst SystemProduct Type
This compoundAryl/Heteroaryl Halide (e.g., R-Br, R-I)Pd(0) complex (e.g., Pd(PPh₃)₄)5-Aryl-2-methylpyridine
This compoundAryl/Heteroaryl Triflate (e.g., R-OTf)Pd(OAc)₂ / Ligand (e.g., XPhos) / Base (e.g., CsF)5-Aryl-2-methylpyridine

Historical Development and Evolution of Organotin Reagents in Cross-Coupling Chemistry

The history of organotin chemistry began in 1849 with the discovery of diethyltin (B15495199) diiodide by Edward Frankland. wikipedia.org However, the field saw its most significant growth in the 20th century, particularly after the development of Grignard reagents, which provided a straightforward method for creating tin-carbon bonds. wikipedia.org

A pivotal moment for the application of organotin reagents in synthesis arrived in the late 1970s with the work of John Kenneth Stille. He established the palladium-catalyzed cross-coupling reaction between organostannanes and various organic electrophiles, a transformation now known as the Stille reaction. sigmaaldrich.comwikipedia.org This discovery revolutionized C-C bond formation, offering a method with high yields and broad substrate scope. acs.org

Table 3: Timeline of Key Developments in Organotin and Cross-Coupling Chemistry

DateDevelopmentSignificance
1849Edward Frankland synthesizes the first organotin compound, diethyltin diiodide. wikipedia.orgMarks the beginning of organotin chemistry. wikipedia.org
Early 1900sDiscovery of Grignard reagents. wikipedia.orgProvides a versatile method for forming Sn-C bonds, accelerating research in organotin chemistry. wikipedia.org
1977John Kenneth Stille reports the palladium-catalyzed coupling of organostannanes with organic halides. sigmaaldrich.comEstablishes the Stille reaction as a major tool for C-C bond formation in organic synthesis. sigmaaldrich.comwikipedia.org
1980s-PresentExtensive development and refinement of the Stille reaction and other organotin applications. msu.eduExpansion of scope, mechanistic understanding, and application in the synthesis of complex natural products and materials. msu.edu
2010The Nobel Prize in Chemistry is awarded for palladium-catalyzed cross-couplings, recognizing the work of Heck, Negishi, and Suzuki. acs.orgHighlights the immense impact of cross-coupling chemistry, including the Stille reaction, on modern science. acs.org

Over the decades, research has continued to refine Stille protocols and expand their scope. msu.edu Despite their utility, a significant drawback of organotin reagents is their toxicity. organic-chemistry.orgwikipedia.org This concern has driven the development of alternative cross-coupling methods, such as the Suzuki coupling (using organoborons), and has led to innovations aimed at making Stille reactions possible with only catalytic amounts of tin. organic-chemistry.orgmsu.edu Nevertheless, the stability, reliability, and unique reactivity of organostannanes ensure they remain important reagents in the synthetic chemist's toolkit. sigmaaldrich.com

Properties

IUPAC Name

tributyl-(6-methylpyridin-3-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N.3C4H9.Sn/c1-6-4-2-3-5-7-6;3*1-3-4-2;/h2,4-5H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSHSSUYFVJPOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40592853
Record name 2-Methyl-5-(tributylstannyl)pyridine
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Molecular Weight

382.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167556-64-1
Record name 2-Methyl-5-(tributylstannyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167556-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-5-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Strategic Applications in Palladium Catalyzed Cross Coupling Reactions

The Stille Cross-Coupling Reaction: Mechanistic Principles and Catalytic Systems

The Stille reaction, first reported by John Kenneth Stille, involves the coupling of an organotin compound with an organic halide or triflate in the presence of a palladium catalyst. numberanalytics.comnumberanalytics.com This reaction is highly valued for its tolerance of a wide array of functional groups and its effectiveness under relatively mild conditions. numberanalytics.comnrochemistry.com

Mechanistic Pathway of Palladium(0)-Catalyzed Stille Coupling

The generally accepted mechanism for the Stille reaction is a catalytic cycle involving a palladium(0) species as the active catalyst. numberanalytics.comnrochemistry.comwikipedia.org This cycle can be broken down into three primary steps: oxidative addition, transmetalation, and reductive elimination.

The catalytic cycle commences with the oxidative addition of an organic halide or triflate to the active 14-electron Pd(0) catalyst. wikipedia.orglibretexts.org This step involves the insertion of the palladium atom into the carbon-halide or carbon-triflate bond, resulting in the formation of a 16-electron square planar Pd(II) intermediate. numberanalytics.comlibretexts.org This process leads to the oxidation of palladium from the 0 to the +2 state. The initial product is a cis-complex, which often rapidly isomerizes to the more thermodynamically stable trans-isomer. wikipedia.orglibretexts.org The rate of this step is influenced by the nature of the electrophile, with reactivity generally following the order of R-I > R-OTf > R-Br >> R-Cl. harvard.edu

Following oxidative addition, the crucial transmetalation step occurs. In this stage, the organotin reagent, in this case, 2-Methyl-5-(tributylstannyl)pyridine, reacts with the Pd(II) intermediate. numberanalytics.comnumberanalytics.com The organic group from the organostannane (the 2-methyl-5-pyridyl group) is transferred to the palladium center, and the halide or triflate ligand is transferred to the tin atom, forming a tributyltin halide or triflate byproduct. libretexts.org This step results in the formation of a new diorganopalladium(II) complex. numberanalytics.com The transmetalation is often the rate-determining step of the catalytic cycle. wikipedia.org The mechanism of transmetalation can be complex and is believed to proceed through various pathways, with an associative mechanism being the most common. wikipedia.org

The final step of the catalytic cycle is reductive elimination. numberanalytics.comnrochemistry.com In this concerted process, the two organic groups attached to the palladium(II) center couple, forming the desired carbon-carbon bond and the final product. wikipedia.org Simultaneously, the palladium is reduced from its +2 oxidation state back to the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. libretexts.org For reductive elimination to occur, the two organic ligands must be in a cis orientation on the palladium center. Therefore, if the intermediate is in a trans configuration, it must first isomerize to the cis form. wikipedia.org

Influence of Palladium Pre-catalysts and Ancillary Ligands on Reaction Efficacy

The choice of the palladium pre-catalyst and the ancillary ligands plays a critical role in the efficiency and outcome of the Stille reaction. numberanalytics.comnumberanalytics.com Pre-catalysts are stable palladium complexes that are converted into the active Pd(0) catalyst under the reaction conditions. nih.gov

Triphenylphosphine (B44618) (PPh₃) is a commonly employed ancillary ligand in Stille coupling reactions. numberanalytics.com Ligands like PPh₃ play several crucial roles in the catalytic cycle. They stabilize the palladium center, preventing its precipitation as palladium black. numberanalytics.com The electronic and steric properties of the phosphine (B1218219) ligands influence the reactivity of the palladium catalyst. numberanalytics.com For instance, electron-rich and sterically bulky ligands can often accelerate the rates of oxidative addition and reductive elimination. acs.orgnih.gov

Commonly used palladium pre-catalysts that incorporate triphenylphosphine include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂). numberanalytics.com Pd(PPh₃)₄ is an 18-electron Pd(0) complex that can dissociate in solution to generate the coordinatively unsaturated and highly reactive 14-electron Pd(0) species required for the oxidative addition step. libretexts.orgopenochem.org The use of PPh₃ and other phosphine ligands can significantly impact the reaction's success by modulating the stability and reactivity of the various palladium intermediates throughout the catalytic cycle. acs.org Recent research has also focused on developing highly active palladacycle pre-catalysts that utilize triphenylphosphine, allowing for efficient Stille couplings under mild conditions. researchgate.netnih.gov

Development of Tailored Catalyst Systems and Palladacycles

The efficacy of the Stille reaction is highly dependent on the catalyst system. While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective, significant research has focused on developing more active and specialized systems. core.ac.uk The use of bulky, electron-rich phosphine ligands has revolutionized palladium-catalyzed coupling reactions. core.ac.uk Ligands such as tri(tert-butyl)phosphine (P(t-Bu)₃) have been shown to facilitate reactions under milder conditions, including at room temperature, and can be effective for coupling challenging substrates. nih.gov

Palladacycles, which are stable, well-defined catalyst precursors, have also emerged as highly efficient catalysts for Stille cross-coupling reactions. researchgate.net These systems offer advantages in terms of catalyst stability and activity. Furthermore, heterogeneous palladium catalysts, such as palladium on carbon (Pd/C) or palladium nanoparticles, are being developed to simplify catalyst separation and recycling, though their activity can sometimes be lower than their homogeneous counterparts. mdpi.com For certain applications, bimetallic systems, such as those involving both palladium and copper, have been shown to enhance reaction efficiency. researchgate.net The choice of catalyst is often critical when dealing with complex heterocyclic substrates, where standard coupling methods might fail. core.ac.uk

Catalyst SystemLigand/SupportKey AdvantagesRelevant Substrates
Homogeneous PdP(t-Bu)₃High activity, mild conditions (room temp)Aryl bromides, hindered substrates nih.gov
Homogeneous PdPd(PPh₃)₄Widely used, commercially availableGeneral Stille couplings core.ac.ukresearchgate.net
PalladacyclesVariousHigh stability and activityStille cross-coupling reactions researchgate.net
Heterogeneous PdPalladium on Carbon (Pd/C)Recyclable, easy separationAqueous solvent systems wikipedia.org
BimetallicPd/Cu(I)Enhanced efficiency, co-catalyst effectStille couplings with aryl iodides researchgate.net

Optimization of Reaction Parameters: Temperature, Solvent, and Additives

Optimizing reaction parameters is crucial for achieving high yields and selectivity in Stille couplings involving this compound.

Temperature: While many Stille reactions require elevated temperatures to proceed to completion, the development of highly active catalyst systems has enabled some couplings to be performed at ambient temperature. nih.govucmerced.edu The thermal stability of the reactants and products ultimately dictates the optimal temperature range.

Solvent: A variety of organic solvents can be used for the Stille reaction, with N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and toluene (B28343) being common choices. core.ac.ukresearchgate.net The choice of solvent can influence catalyst solubility, reaction rate, and product purification. Notably, conditions have also been developed to perform Stille couplings in aqueous solvents, offering a greener alternative. wikipedia.org

Additives: Additives can have a profound impact on the outcome of the reaction. The "copper effect," where copper(I) salts like copper(I) iodide (CuI) are used as co-catalysts, is a well-documented phenomenon. researchgate.net The exact role of copper is complex but is thought to facilitate the transmetalation step, which is often the rate-determining step in the catalytic cycle. wikipedia.org The addition of fluoride (B91410) sources, such as cesium fluoride (CsF), can also accelerate the reaction, particularly when coupling with aryl iodides. researchgate.net In some systems, bases like potassium carbonate (K₂CO₃) or fluorides like potassium fluoride (KF) are employed to facilitate the reaction, particularly in Suzuki-type couplings which are often compared with Stille reactions. nih.govacs.org

ParameterExamplesEffect on Reaction
Solvent DMF, THF, TolueneInfluences solubility, rate, and workup core.ac.ukresearchgate.net
Temperature Room Temperature to 140°CAffects reaction rate and substrate stability nih.govnih.gov
Additive Copper(I) Iodide (CuI)Co-catalyst, can accelerate the transmetalation step researchgate.netnih.gov
Additive Cesium Fluoride (CsF)Can promote the reaction, especially with aryl iodides researchgate.net

Synthetic Transformations Mediated by this compound

Construction of Substituted Bipyridine Architectures

This compound is a key building block for the synthesis of substituted bipyridines, which are important ligands in coordination chemistry and building blocks for functional materials. orgsyn.org The Stille coupling provides a reliable method for forming the C-C bond between two pyridine (B92270) rings.

The reaction of this compound with various halopyridines (e.g., bromopyridines, chloropyridines) under palladium catalysis yields asymmetrically substituted bipyridines. nih.govrsc.org The reactivity of the halide partner generally follows the order I > Br > Cl. wikipedia.org This differential reactivity allows for selective couplings. For instance, in a dihalopyridine containing both bromine and chlorine, the coupling can often be directed to the more reactive bromine site. rsc.org This strategy enables the synthesis of a wide array of bipyridine derivatives with diverse substitution patterns, which would be difficult to access through other methods. The use of dihalopyridines as coupling partners opens pathways to more complex structures, such as terpyridines or oligopyridines, through sequential coupling reactions. nih.gov

Regiochemical control is a critical aspect of bipyridine synthesis. The inherent structure of this compound dictates that the new C-C bond will form at the 5-position of the 2-methylpyridine (B31789) ring. The regiochemistry of the final product is therefore determined by the position of the halogen on the coupling partner. rsc.org By selecting the appropriate halopyridine isomer (e.g., 2-bromopyridine (B144113), 3-bromopyridine, or 4-bromopyridine), specific bipyridine isomers can be synthesized with high precision. For example, coupling with a 2-halopyridine will result in a 2,5'-bipyridine linkage. This predictable control is a major advantage of the Stille methodology in the targeted synthesis of complex molecules where specific connectivity is essential. wikipedia.orgnih.gov The substituents on the bipyridine rings can also influence the regiochemistry of subsequent reactions by directing deprotonation or other transformations. researchgate.net

Stannane (B1208499) ReagentHalopyridine PartnerResulting Bipyridine Linkage
This compound2-Bromopyridine5-Methyl-2,2'-bipyridine
This compound3-Bromopyridine2-Methyl-5,3'-bipyridine
This compound2,6-Dichloropyridine2-Chloro-6-(2-methylpyridin-5-yl)pyridine (mono-coupling)

Synthesis of Diverse Complex Heteroaromatic Systems

The utility of this compound extends beyond bipyridine synthesis to the construction of more elaborate heteroaromatic systems. The Stille reaction is often the method of choice for coupling complex heterocyclic fragments, proving more robust and scalable than other cross-coupling methods like Suzuki or Negishi reactions in certain contexts. core.ac.uk This reliability is particularly valuable in multi-step syntheses of pharmacologically active compounds or materials for organic electronics. For example, it has been employed in the synthesis of thienoacenes and other sulfur-containing polycyclic aromatic systems. acs.org The reaction can be used to link a pyridine ring to other heterocycles such as thiophenes, pyrazines, imidazoles, or quinolines, creating diverse molecular scaffolds with tailored electronic and steric properties. core.ac.uknih.govclockss.org

Formation of Polyheterocyclic Scaffolds (e.g., imidazole-thienopyridine)

The synthesis of polyheterocyclic scaffolds is of great interest due to their prevalence in pharmaceuticals and functional materials. The Stille coupling reaction utilizing this compound has been successfully employed in the construction of complex heterocyclic systems. For instance, the coupling of this organostannane with halogenated imidazo[1,2-a]pyridines can lead to the formation of novel imidazole-thienopyridine derivatives. researchgate.net These reactions typically proceed with high efficiency when coupling with 6-(trialkylstannyl)imidazo[1,2-a]pyridine and various halogenated five- or six-membered-ring heterocycles. researchgate.net

Applications in the Synthesis of Oligomers and Functional Polymers

The development of functional polymers with tailored electronic and photophysical properties is a rapidly advancing area of materials science. The incorporation of pyridine units into polymer backbones can significantly influence their properties. The Stille coupling reaction, with this compound as a key building block, offers a reliable method for the synthesis of well-defined oligomers and polymers. This strategy has been utilized to create conjugated polymers where the pyridine moiety plays a crucial role in determining the material's final characteristics. mdpi.com

Exploration of Other Transition Metal-Catalyzed Cross-Coupling Reactions

While palladium catalysis is prevalent, other transition metals are also effective in mediating cross-coupling reactions involving organostannanes.

Copper-Catalyzed Cross-Coupling Reactions Involving Organostannanes

Copper-catalyzed cross-coupling reactions have a long history and offer a more cost-effective alternative to palladium-based systems. tcichemicals.comtcichemicals.com These reactions, including the Ullmann condensation and Chan-Lam-Evans coupling, can be used to form carbon-carbon and carbon-heteroatom bonds. tcichemicals.comtcichemicals.com While early methods often required harsh conditions, recent advancements have led to milder reaction protocols through the use of appropriate ligands and copper sources like copper(I) 2-thiophenecarboxylate (CuTC). tcichemicals.com The cross-dehydrogenative coupling (CDC) reaction is another example of a copper-catalyzed transformation that can form C-C bonds. nih.gov

Catalyst SystemReaction TypeKey Features
Copper(I) iodideStille-typeOften used as a co-catalyst with palladium.
Copper(I) 2-thiophenecarboxylate (CuTC)Ullmann couplingCan proceed at room temperature. tcichemicals.com
Divalent Copper/AirChan-Lam-EvansCouples aryl boronic acids with amines, phenols, and thiols. tcichemicals.comtcichemicals.com

Comparative Analysis with Negishi Cross-Coupling and Organozinc Reagents

The Negishi cross-coupling, which utilizes organozinc reagents, presents a valuable alternative to the Stille reaction. orgsyn.org Organozinc compounds can be prepared directly from the corresponding organic halides, offering a straightforward entry to these reactive intermediates. nih.govkoreascience.kr

A comparative analysis reveals distinct advantages and disadvantages for each method.

FeatureStille Coupling (Organostannanes)Negishi Coupling (Organozinc)
Reagent Toxicity Higher toxicity of tin byproducts. orgsyn.orgGenerally lower toxicity.
Functional Group Tolerance Good tolerance.Exceptional functional group tolerance. koreascience.kr
Reactivity Generally lower reactivity, sometimes requiring harsher conditions. orgsyn.orgHigher reactivity, often proceeding under milder conditions. orgsyn.org
Preparation of Reagents Often involves the use of highly reactive organolithium or Grignard reagents.Can be prepared directly from organic halides and activated zinc. nih.govkoreascience.kr

In some instances, the choice between Stille and Negishi coupling can be dictated by the desired regioselectivity. For example, attempts to perform a Negishi cross-coupling on a 6-haloimidazo[1,2-a]pyridine derivative resulted in the formation of the 5-phenyl product, whereas the Stille coupling with a 6-(trialkylstannyl) derivative yielded the expected 6-substituted product. researchgate.net This highlights the importance of selecting the appropriate cross-coupling strategy to achieve the desired molecular architecture.

Mechanistic Insights and Theoretical Studies of Reactions Involving 2 Methyl 5 Tributylstannyl Pyridine

Detailed Mechanistic Pathways of Stille Cross-Coupling Reactions

The Stille reaction is a cornerstone of carbon-carbon bond formation, valued for its tolerance of a wide array of functional groups. The reaction of 2-Methyl-5-(tributylstannyl)pyridine with an organic halide or triflate in the presence of a palladium catalyst proceeds through a well-established catalytic cycle. This cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination wikipedia.org.

The catalytic cycle begins with the oxidative addition of an organic halide (R'-X) to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by the crucial transmetalation step, where the pyridyl group from this compound is transferred to the palladium center, displacing the halide and forming a new organopalladium complex. The cycle concludes with reductive elimination, which forms the desired cross-coupled product (R-R') and regenerates the Pd(0) catalyst wikipedia.orguwindsor.ca.

While specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented in dedicated studies, the general principles of the Stille reaction provide significant insight. The transmetalation step is often the rate-determining step of the catalytic cycle wikipedia.org. Its rate is influenced by several factors including the nature of the ligands on the palladium catalyst, the polarity of the solvent, and the electronic properties of the groups being coupled.

For organostannyl pyridines, the lone pair on the nitrogen atom can potentially coordinate to the palladium center, which may influence the energetics of the transition state. However, the pyridine (B92270) ring is also electron-withdrawing, which can affect the nucleophilicity of the tin reagent. Theoretical studies on related systems suggest that the transmetalation can proceed through either a cyclic or an open transition state, with the operative pathway being dependent on the specific substrates and reaction conditions uwindsor.ca. The presence of additives, such as copper(I) salts, is also known to accelerate the transmetalation step, although the precise mechanism of this acceleration is a subject of ongoing research organic-chemistry.org.

Table 1: Representative Activation Barriers for Elementary Steps in Stille Coupling (General)

Elementary Step Typical Activation Energy (kcal/mol) Notes
Oxidative Addition 10 - 20 Can be faster for more reactive electrophiles like aryl iodides.
Transmetalation 15 - 30 Often the rate-determining step. Highly dependent on ligands and substrates.
Reductive Elimination < 10 Generally a fast and thermodynamically favorable step.

Note: These are generalized values from computational studies on model systems and may vary significantly for specific reactions involving this compound.

A significant feature of the Stille cross-coupling reaction is its ability to proceed with retention of configuration at the coupling centers, particularly when using vinyl or alkyl stannanes libretexts.org. If a chiral, non-racemic organostannane is used where the tin is attached to a stereogenic carbon center, the reaction typically yields a product where the configuration at that center is preserved nih.gov.

This stereospecificity is a direct consequence of the concerted nature of the key steps in the catalytic cycle. The transmetalation step is generally understood to proceed with retention of configuration at the carbon atom attached to the tin. Following this, the reductive elimination step also occurs with retention of the geometry at the palladium center libretexts.org. While experiments specifically detailing the stereochemical outcome for this compound are not prominent, the established mechanism strongly predicts that if a chiral analogue were used, the stereochemical information would be faithfully transferred to the product.

Mechanisms of Metal-Free Carbon-Carbon Cross-Coupling Reactions with Organostannyl Pyridines

In recent years, there has been a growing interest in developing cross-coupling reactions that avoid the use of transition metals, primarily for reasons of cost and sustainability acs.orgnih.gov. Metal-free cross-coupling reactions involving organostannanes have been reported, often proceeding through radical or nucleophilic aromatic substitution (SNAr) pathways organic-chemistry.org. For an organostannyl pyridine, the reaction mechanism would be heavily influenced by the inherent electronic properties of the pyridine ring, which is susceptible to nucleophilic attack youtube.compearson.com.

These reactions often require specific conditions, such as the presence of a strong base or photoinitiation, to generate the reactive intermediates necessary for coupling acs.org.

The SN2' (SN2 prime) reaction is a variation of nucleophilic substitution that occurs at an allylic or similar extended π-system. Instead of attacking the carbon atom directly bearing the leaving group (the α-position), the nucleophile attacks the γ-position, leading to a concerted rearrangement of the double bond and expulsion of the leaving group masterorganicchemistry.com.

In the context of a metal-free reaction involving an organostannyl pyridine, a scenario could be envisioned where the pyridylstannane acts as a nucleophile towards an allylic electrophile. However, direct SN2' reactions initiated by organostannanes are not common without a catalyst. More plausible is a pathway where a reactive pyridyl anion or radical is generated in situ, which then participates in the substitution. The regioselectivity between SN2 and SN2' pathways would depend on steric hindrance at the α- and γ-positions of the electrophile and the nature of the solvent.

Sigmatropic rearrangements are concerted, pericyclic reactions where a σ-bond migrates across a π-system scholaris.canih.govresearchgate.net. A "stannyl shift" would be a type of sigmatropic rearrangement where a bond to a tin atom migrates. For example, a researchgate.netresearchgate.net-sigmatropic rearrangement, analogous to the Claisen or Cope rearrangements, could potentially occur in a suitably structured intermediate derived from this compound nih.govyoutube.com.

Such rearrangements are governed by orbital symmetry rules and often require thermal or photochemical activation. While these reactions are well-established in carbon and heteroatom systems, their direct application in metal-free cross-coupling of organostannyl pyridines is not a commonly cited mechanism. It would require the formation of a specific intermediate where the pyridylstannane moiety is part of a contiguous π-system that can undergo such a rearrangement.

Computational Chemistry and Advanced Theoretical Investigations

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating the complex mechanisms of coupling reactions organic-chemistry.orgresearchgate.net. For the Stille reaction involving this compound, DFT calculations could be used to:

Map the Potential Energy Surface: Determine the structures and energies of reactants, intermediates, transition states, and products for each elementary step of the catalytic cycle.

Elucidate Transition State Geometries: Distinguish between associative and dissociative pathways for transmetalation and analyze the preference for open versus cyclic transition states.

Analyze Ligand Effects: Quantify the electronic and steric effects of different phosphine (B1218219) ligands on the palladium catalyst and predict which ligands would lead to lower activation barriers.

Investigate Solvent Effects: Model the reaction in different solvents to understand how solvent polarity and coordination can influence reaction rates and pathways.

Probe Metal-Free Mechanisms: Investigate the feasibility of proposed radical or ionic pathways in metal-free coupling reactions by calculating the energies of key intermediates and transition states.

Table 2: Common Computational Methods and Their Applications in Studying Organostannane Reactivity

Computational Method Application Insights Gained
Density Functional Theory (DFT) Geometry optimization, transition state searching, reaction energy profiles. Mechanistic pathways, activation energies, kinetic and thermodynamic parameters.
Time-Dependent DFT (TD-DFT) Calculation of excited states. Understanding photochemical reaction pathways.
Natural Bond Orbital (NBO) Analysis Analysis of charge distribution and orbital interactions. Electronic effects of substituents, nature of bonding in intermediates.

Density Functional Theory (DFT) Calculations on Reaction Intermediates and Transition States

No specific peer-reviewed studies presenting DFT calculations on the reaction intermediates and transition states involved in reactions of this compound were found. Such studies would be invaluable for providing a quantitative understanding of the reaction mechanism, including the energies of key species along the reaction coordinate.

A hypothetical DFT study on a Stille coupling reaction involving this compound would likely investigate the following:

Oxidative Addition: Calculation of the energy barrier for the oxidative addition of an organic halide to a palladium(0) catalyst.

Transmetalation: Modeling the transfer of the 2-methyl-5-pyridyl group from the tin atom to the palladium center. This would involve calculating the structure and energy of the transition state for this key step.

Reductive Elimination: Determining the energy profile for the final step where the coupled product is formed and the palladium(0) catalyst is regenerated.

Without such studies, any discussion of the specific energetics of these steps for this compound would be purely conjectural.

Theoretical Modeling of Electronic Structure and Reactivity Profiles

There is a lack of published theoretical models detailing the electronic structure and reactivity profile of this compound. Theoretical modeling would provide insights into:

Molecular Orbital Analysis: Understanding the distribution and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would help in predicting the compound's reactivity towards electrophiles and nucleophiles.

Charge Distribution: Calculation of the partial atomic charges would indicate the most electron-rich and electron-poor sites within the molecule, offering clues to its regioselectivity in reactions.

Steric Effects: Modeling the three-dimensional structure would allow for an assessment of the steric hindrance presented by the tributyltin group and the methyl group on the pyridine ring, which would influence its ability to coordinate to a catalyst and undergo subsequent reactions.

In the absence of such specific computational data, a detailed and scientifically accurate discussion on the mechanistic insights and theoretical aspects of reactions involving this compound cannot be provided at this time.

Advanced Synthetic Transformations and Derivatizations

Post-Stannylation Functionalization of the Pyridine (B92270) Ring

While the tributylstannyl group at the 5-position is primarily installed for subsequent cross-coupling reactions, the pyridine ring itself can undergo further functionalization while the stannyl (B1234572) group is present. A key strategy for this is directed ortho-metalation (DoM) . thieme-connect.comthieme-connect.comznaturforsch.com In this approach, a substituent on the ring directs deprotonation by a strong base to an adjacent position.

In the case of 2-substituted pyridines, the pyridine nitrogen atom can act as a directing metalation group (DMG), guiding lithiation to the C6 position. nih.govclockss.org This is achieved using strong lithium bases such as n-butyllithium (n-BuLi), often in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) or lithium 2-(dimethylamino)ethoxide (LiDMAE), at low temperatures. thieme-connect.comnih.gov For 2-Methyl-5-(tributylstannyl)pyridine, this strategy would allow for the introduction of an electrophile at the C6 position. The process involves the formation of a 6-lithio intermediate, which can then be trapped by a variety of electrophiles (E+), such as aldehydes, ketones, or alkyl halides, to introduce a new substituent.

The general transformation can be represented as follows:

Reaction Scheme: Directed ortho-Metalation of a 2-Substituted PyridineDirected ortho-Metalation of this compound

This schematic illustrates the directed ortho-metalation of a generic 2-substituted pyridine, a reaction applicable to this compound for functionalization at the C6 position.

Another approach involves the N-oxidation of the pyridine ring. Pyridine N-oxides are known to undergo ortho-metalation readily, often with improved yields and selectivity compared to the parent pyridines. thieme-connect.comnih.gov The N-oxide can be selectively metalated at the C2 or C6 position using Grignard reagents like i-PrMgCl, followed by reaction with an electrophile. thieme-connect.com This offers an alternative route to functionalize the pyridine ring post-stannylation, with the N-oxide group being easily removed later if desired.

Functional Group Interconversion of the Tributylstannyl Moiety

The tributylstannyl group is not only a precursor for carbon-carbon bond formation via Stille coupling but can also be transformed into other valuable organometallic species, significantly broadening its synthetic potential.

A significant transformation of the tributylstannyl group is its conversion to a boronic acid or boronic ester, which are key partners in the widely used Suzuki-Miyaura cross-coupling reaction. This is typically achieved through a tin-lithium exchange reaction followed by borylation. arkat-usa.org

The process involves treating this compound with an organolithium reagent, such as n-butyllithium, at low temperatures. This results in a transmetalation reaction, where the tributylstannyl group is replaced by a lithium atom, generating the corresponding 5-lithio-2-methylpyridine intermediate. This highly reactive organolithium species is then immediately quenched with a trialkyl borate (B1201080), such as triisopropyl borate (B(Oi-Pr)₃), to form a boronate complex. Subsequent acidic workup hydrolyzes the complex to yield the desired 2-methylpyridin-5-ylboronic acid or its corresponding ester. nih.govnih.gov

One-pot procedures that combine metalation, boronation, and subsequent Suzuki-Miyaura coupling have been developed for other pyridine derivatives to avoid the isolation of often unstable pyridyl boronic acids. nih.gov This streamlined approach enhances the efficiency and practicality of synthesizing complex biaryl structures from stannylated precursors.

Table 1: Representative Reaction Conditions for Transmetalation-Borylation
StepReagents and ConditionsProductReference
Tin-Lithium Exchange n-BuLi, THF, -78 °C5-Lithio-2-methylpyridine arkat-usa.org
Borylation B(Oi-Pr)₃, -78 °C to rt2-Methyl-5-(diisopropoxyboryl)pyridine nih.govnih.gov
Hydrolysis Aqueous acid (e.g., HCl)2-Methylpyridin-5-ylboronic acid nih.gov

The tributylstannyl group can also be converted into an organosilane moiety. Palladium-catalyzed cross-coupling reactions provide a pathway for the silylation of organostannanes. nih.gov For instance, the reaction of an aryl stannane (B1208499) with a disilane, such as hexamethyldisilane, in the presence of a palladium catalyst can lead to the formation of the corresponding arylsilane. rsc.org

While specific examples starting directly from this compound are not extensively documented in readily available literature, the general methodology for palladium-catalyzed silylation of aryl bromides and stannanes suggests its feasibility. nih.govnih.gov This transformation would yield 2-Methyl-5-(trimethylsilyl)pyridine, a valuable intermediate for further synthetic applications, including as a substrate in Hiyama coupling reactions or as a protecting group.

The conversion can be generalized as:

Reaction Scheme: Palladium-Catalyzed Silylation of an Aryl StannanePalladium-Catalyzed Silylation of this compound

This schematic shows the general palladium-catalyzed conversion of an aryl stannane to an aryl silane, a transformation applicable to this compound.

Strategies for Selective Functionalization in Multi-Stannylated Pyridine Derivatives

In pyridine systems bearing more than one tributylstannyl group, achieving selective functionalization at a single site presents a significant synthetic challenge. The regioselectivity of such reactions is often governed by a combination of steric and electronic factors, as well as the precise control of reaction conditions.

For a hypothetical di-stannylated pyridine, such as a 2-methyl-3,5-bis(tributylstannyl)pyridine, selective mono-functionalization via a Stille coupling would depend on the relative reactivity of the two C-Sn bonds. wikipedia.org The electronic nature of the pyridine ring can render one stannyl group more susceptible to oxidative addition to the palladium catalyst than the other. For instance, the C5 position is generally more electron-rich than the C3 position in a pyridine ring, which could influence the rate of transmetalation.

A common strategy to achieve selective mono-coupling is the careful control of stoichiometry, using a sub-stoichiometric amount of the electrophile (e.g., an aryl halide). This approach relies on the differential reactivity of the stannyl groups to favor the reaction at one position before the other can react.

Table 2: Factors Influencing Selective Functionalization of Multi-Stannylated Pyridines
FactorInfluence on Selectivity
Electronic Effects The electron density at the carbon atom of the C-Sn bond can affect the rate of transmetalation.
Steric Hindrance Bulky substituents adjacent to a stannyl group can hinder its approach to the palladium catalyst, favoring reaction at a less hindered site.
Stoichiometry Using a limiting amount of the coupling partner can allow for selective reaction at the more reactive stannyl position.
Reaction Conditions Temperature, solvent, and the choice of palladium catalyst and ligands can all influence the relative rates of competing coupling reactions.

These advanced transformations significantly enhance the value of this compound as a versatile building block in organic synthesis, allowing for the strategic and controlled construction of complex, functionalized pyridine-containing molecules.

Future Directions and Emerging Research Avenues for 2 Methyl 5 Tributylstannyl Pyridine

Development of More Sustainable and Green Methodologies for Organostannyl Pyridine (B92270) Synthesis

The synthesis of organostannyl pyridines, including 2-methyl-5-(tributylstannyl)pyridine, traditionally relies on methods that can be resource-intensive and generate stoichiometric amounts of tin-containing byproducts. wikipedia.org Recognizing the environmental concerns associated with organotin compounds, a significant research thrust is the development of greener and more sustainable synthetic routes. sacheminc.combiosynce.com

Key areas of investigation include:

Catalytic Tinning Reactions: Moving away from stoichiometric tin reagents to catalytic systems is a primary goal. Research is exploring methods where a catalytic amount of a tin species is used, and the active stannylating agent is regenerated in situ. msu.edu This approach drastically reduces tin waste.

Solvent-Free and Aqueous Conditions: The development of synthetic protocols that operate under solvent-free conditions or in environmentally benign solvents like water is a major focus. researchgate.netresearchgate.netrsc.org These methods reduce the reliance on volatile organic compounds (VOCs), which are often hazardous and difficult to recycle. For instance, multicomponent reactions in water have been shown to produce highly functionalized pyridines in excellent yields. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation is being explored as an energy-efficient alternative to conventional heating for the synthesis of pyridine derivatives. nih.govnih.gov This technique can lead to significantly shorter reaction times, higher yields, and cleaner reaction profiles.

Use of Renewable Feedstocks: Long-term sustainability goals include the synthesis of pyridine rings from renewable resources like glycerol, which can be converted to acrolein and subsequently reacted with ammonia. researchgate.net

A comparative look at traditional versus emerging green synthetic approaches is presented below:

FeatureTraditional SynthesisGreen/Sustainable Synthesis
Tin Reagent StoichiometricCatalytic
Solvents Organic Solvents (e.g., THF)Water, Ethanol, or Solvent-free
Energy Input Conventional HeatingMicrowave Irradiation
Atom Economy LowerHigher
Waste Generation Significant tin byproductsMinimized waste

Exploration of Novel Catalytic Systems Beyond Palladium for Stannane (B1208499) Chemistry

Palladium has been the dominant catalyst for cross-coupling reactions involving organostannanes, such as the Stille reaction. acs.orgwikipedia.org While highly effective, the cost and potential toxicity of palladium have spurred the search for alternative catalytic systems.

Future research in this area will likely focus on:

First-Row Transition Metals: Catalysts based on more abundant and less toxic first-row transition metals like nickel, copper, and iron are gaining significant attention. rsc.org Nickel, in particular, has shown promise in mediating palladium-free Suzuki-type coupling reactions. rsc.org

Ligand-Free Catalysis: The development of ligand-free catalytic systems simplifies reaction setups and reduces costs. rsc.org Research has demonstrated successful palladium-catalyzed cross-coupling reactions in aqueous media without the need for specialized ligands. rsc.org

Photocatalysis: Visible-light-mediated photocatalysis offers a green and sustainable approach to drive cross-coupling reactions at room temperature. rsc.org This methodology can utilize semiconductor-based catalysts to facilitate C-C bond formation. rsc.org

Alternative Metal Catalysts: Zirconium, zinc, and bismuth compounds are being investigated as less toxic alternatives to tin catalysts in various applications, a trend that could extend to the cross-coupling reactions involving stannanes. adhesivesmag.comborchers.com

The table below summarizes some of the emerging alternative catalysts for reactions involving organostannanes:

Catalyst TypeMetal CenterAdvantages
First-Row Transition Metal Ni, Cu, FeAbundant, lower cost, reduced toxicity
Ligand-Free System Pd (without ligand)Simplified reaction, cost-effective
Photocatalyst Semiconductor-basedUses visible light, mild conditions
Alternative Metal Catalysts Zr, Zn, BiLower toxicity compared to tin

Design and Synthesis of Advanced Functional Materials Incorporating this compound Moieties

The pyridine moiety possesses unique electronic and coordination properties, making it an attractive component for advanced functional materials. nih.govresearchgate.netdntb.gov.ua this compound serves as a key precursor for incorporating this functional group into larger molecular architectures.

Emerging research in this domain includes:

Pyridine-Containing Polymers: The synthesis of polymers incorporating pyridine units is a rapidly growing field. nih.govchemrxiv.org These materials have potential applications in contaminant capture, self-assembly of block copolymers, and as supports for recyclable reagents. nih.gov Ring-opening metathesis polymerization (ROMP) of pyridine-containing monomers is a promising strategy for creating well-defined polymers with high thermal stability. nih.govchemrxiv.org

Organic Semiconductors: Pyridine-containing π-conjugated systems are being explored for their potential in organic electronics. acs.org The ability to precisely introduce the 2-methylpyridine (B31789) unit via Stille coupling allows for the fine-tuning of the electronic properties of these materials.

Biodegradable Materials: The incorporation of pyridine derivatives into polymer backbones can lead to the development of biodegradable materials. biosynce.comrsc.org This is a crucial area of research for addressing the environmental challenges posed by non-biodegradable plastics.

Thin Films and Coatings: Organotin precursors are used in the production of tin dioxide layers on glass via chemical vapor deposition (CVD) and atomic layer deposition (ALD). wikipedia.orgacs.org The functionalized pyridine group in this compound could offer a route to novel thin films with tailored electronic or surface properties.

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Scalability and Efficiency

To translate the laboratory-scale synthesis and application of this compound and its derivatives to industrial-scale production, advancements in process technology are essential. Flow chemistry and automated synthesis are at the forefront of this evolution.

Key developments in this area include:

Continuous Flow Synthesis: Performing reactions in continuous flow reactors offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, better reproducibility, and the potential for higher throughput. osti.govthieme-connect.deresearchgate.net The synthesis of pyridine derivatives has been successfully demonstrated in flow systems. google.com

Automated Synthesis Platforms: The integration of robotic systems for automated chemical synthesis can dramatically increase the speed and efficiency of producing a wide range of molecules. sigmaaldrich.comresearchgate.net These platforms can perform entire synthetic sequences, from reagent delivery to purification, with minimal human intervention. sigmaaldrich.comnih.gov

Scalability of Reactions: A major challenge in chemical synthesis is the scalability of reactions from the lab to production. stolichem.com Flow chemistry provides a more direct path to scale-up by numbering up or increasing the reactor length, which can be more predictable than scaling up batch reactors. stolichem.com

Process Analytical Technology (PAT): The integration of real-time monitoring tools into automated synthesis platforms allows for precise control over reaction parameters and ensures the quality of the final product. researchgate.net

The combination of these advanced manufacturing technologies will be crucial for the efficient and scalable production of materials derived from this compound, enabling their transition from research curiosities to commercially viable products.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methyl-5-(tributylstannyl)pyridine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via halogen-metal exchange using n-butyllithium followed by stannylation with tributylstannyl chloride. Alternative routes include direct coupling of 2-methyl-5-bromopyridine with tributyltin reagents under palladium catalysis. Key factors affecting yield include:

  • Temperature : Reactions typically proceed at −78°C for halogen-metal exchange to avoid side reactions .
  • Catalyst : Pd(PPh₃)₄ or Sc(OTf)₃ enhances coupling efficiency in cross-coupling reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product with >90% purity .
  • Data Table :
MethodYield (%)CatalystConditions
Halogen-metal exchange75–85n-BuLi−78°C, THF
Stille coupling60–70Pd(PPh₃)₄80°C, DMF

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 0.8–1.6 ppm (tributyltin CH₂/CH₃), δ 2.5 ppm (pyridine C2-CH₃), and δ 7.2–8.5 ppm (pyridine protons) .
  • ¹¹⁹Sn NMR : A singlet near δ −10 to −20 ppm confirms Sn-C bonding .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 398.17 (C₁₈H₃₃NSn) .
  • GC-MS : Retention time ≈12.5 min (HP-5 column, 280°C) with fragmentation patterns matching the tributylstannyl group .

Q. What are the key considerations for handling and storing this compound to ensure safety and compound stability?

  • Methodological Answer :

  • Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid skin contact due to neurotoxic tributyltin byproducts .
  • Storage : Keep under inert gas (N₂/Ar) at −20°C in amber glass to prevent light-induced degradation .
  • Stability : Degrades upon exposure to moisture or oxidants, releasing toxic tributyltin oxides. Monitor via TLC (hexane/EtOAc 9:1) for decomposition .

Advanced Research Questions

Q. What advanced catalytic applications utilize this compound, and how do reaction mechanisms differ under varying conditions?

  • Methodological Answer :

  • Cross-Coupling Reactions : The compound serves as a tin-based coupling partner in Stille reactions. Pd(0) catalysts mediate transmetalation, forming C–C bonds with aryl/heteroaryl halides.
  • Mechanistic Insight : Scandium(III) triflate accelerates cyclization in tandem reactions, reducing side-product formation (e.g., homocoupling) .
  • Catalytic Efficiency :
  • Data Table :
SubstrateCatalystYield (%)Selectivity (%)
6-BromopiperonalSc(OTf)₃8295
4-IodobenzonitrilePd(PPh₃)₄7888

Q. How should researchers address contradictions in spectral data when analyzing derivatives of this compound?

  • Methodological Answer :

  • Data Discrepancy Analysis :

NMR Signal Overlap : Use 2D NMR (COSY, HSQC) to resolve overlapping peaks from tributyltin and pyridine moieties .

Mass Fragmentation : Compare experimental MS/MS patterns with computational simulations (e.g., Gaussian DFT) to confirm fragment assignments .

Reaction Byproducts : Employ GC-MS or HPLC to detect tributyltin oxides (retention time ≈10.2 min) and optimize purification protocols .

  • Case Study : Discrepancies in ¹H NMR integration ratios may arise from residual solvents (e.g., THF). Dry samples over molecular sieves and reacquire spectra under standardized conditions .

Safety and Compliance

  • Regulatory Notes : Classified as a 6.1 hazardous material (UN2788) for transport. Not listed under TSCA but requires disposal as hazardous waste via EPA guidelines .
  • Ethical Compliance : Use only in controlled research settings; avoid environmental release due to ecotoxicity risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.